molecular formula C5H8ClN3O3 B12571362 Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate CAS No. 367965-97-7

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate

Cat. No.: B12571362
CAS No.: 367965-97-7
M. Wt: 193.59 g/mol
InChI Key: BWQZQRDVPZJLCH-UHFFFAOYSA-N
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Description

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is a chemical compound with a unique structure that includes a diazene group, a carbamoyl group, and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate typically involves the reaction of methyl diazocarboxylate with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazene-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate involves its interaction with molecular targets in cells. The diazene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, modifying proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-bromoethyl)carbamoyl]diazene-1-carboxylate
  • Methyl [(2-iodoethyl)carbamoyl]diazene-1-carboxylate
  • Methyl [(2-fluoroethyl)carbamoyl]diazene-1-carboxylate

Uniqueness

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity

Properties

CAS No.

367965-97-7

Molecular Formula

C5H8ClN3O3

Molecular Weight

193.59 g/mol

IUPAC Name

methyl N-(2-chloroethylcarbamoylimino)carbamate

InChI

InChI=1S/C5H8ClN3O3/c1-12-5(11)9-8-4(10)7-3-2-6/h2-3H2,1H3,(H,7,10)

InChI Key

BWQZQRDVPZJLCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=NC(=O)NCCCl

Origin of Product

United States

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